3,4-Bis(trifluoromethyl)cyclohexanone
Description
3,4-Bis(trifluoromethyl)cyclohexanone is a fluorinated cyclohexanone derivative characterized by two trifluoromethyl (-CF₃) groups at the 3 and 4 positions of the cyclohexanone ring.
Properties
IUPAC Name |
3,4-bis(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h5-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILGPMZHKONJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(trifluoromethyl)cyclohexanone typically involves the addition of trifluoromethyl groups to a cyclohexanone precursor. One common method includes the reaction of 1,4-cyclohexanedione monoethylene glycol ketal with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride in tetrahydrofuran. The reaction mixture is stirred for two days, followed by purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted cyclohexanone derivatives.
Scientific Research Applications
3,4-Bis(trifluoromethyl)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug discovery, especially in designing molecules with enhanced stability and bioavailability.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(trifluoromethyl)cyclohexanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of Cyclohexanone Derivatives
Substituent Impact :
- Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects, increasing ring electrophilicity and resistance to oxidation.
- Hydroxyl/Methoxy Groups : Found in BDHPC and analogs, these polar groups enable hydrogen bonding, improving solubility and biological target engagement (e.g., nuclear type II sites) .
- Bromine/Halogens : In B2BrBC, bromine enhances redox activity, making it effective in scavenging free radicals and modulating oxidative stress pathways .
Key Differences :
- Metabolic Stability: The -CF₃ groups in this compound likely confer greater metabolic stability compared to hydroxylated analogs like BDHPC, which may undergo rapid glucuronidation .
- Target Specificity : BDHPC and BMHPC directly interact with nuclear type II sites, whereas trifluoromethylated derivatives may target distinct pathways due to altered electronic profiles.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notable Trends:
- Lipophilicity: The -CF₃ groups in this compound increase LogP compared to polar analogs like BDHPC, favoring membrane permeability but limiting aqueous solubility.
- Crystal Packing: Bis-benzylidene derivatives (e.g., 2,6-bis(4-methylbenzylidene)cyclohexanone) exhibit unique crystal structures driven by weak interactions, suggesting that trifluoromethyl substitution could further alter solid-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
